molecular formula C15H18N4O5 B595726 [(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate CAS No. 111750-67-5

[(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate

Cat. No.: B595726
CAS No.: 111750-67-5
M. Wt: 334.33 g/mol
InChI Key: ZOVLGAUVYBEUSN-UFXSHCHASA-N
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Description

The compound [(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[74001,602,403,7]tridec-11-en-8-yl]methyl carbamate is a complex organic molecule with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate typically involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound shows promise as a therapeutic agent. Its potential to modulate biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as catalysis, coatings, and nanotechnology.

Mechanism of Action

The mechanism of action of [(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3S,4S,7R,8S,9R)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate
  • [(1S,3S,4S,7R,8S,9R)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate

Uniqueness

The uniqueness of [(3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

111750-67-5

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

[(1S,3S,4S,7R,8S,9R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)10(20)8-6(4-24-13(17)22)15(23-2)11-7-3-18(15)14(8,12(5)21)19(7)11/h6-8,11H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,8+,11+,14-,15-,19?/m1/s1

InChI Key

ZOVLGAUVYBEUSN-UFXSHCHASA-N

Isomeric SMILES

CC1=C(C(=O)[C@@H]2[C@H]([C@]3([C@@H]4[C@H]5N4[C@]2(C1=O)N3C5)OC)COC(=O)N)N

SMILES

CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N

Canonical SMILES

CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N

Origin of Product

United States

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